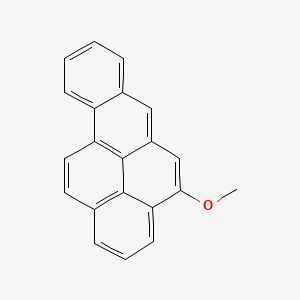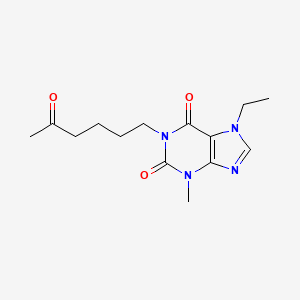
(2-Chloropropyl)phosphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloropropyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is notable for its structural analogy with phosphate moieties and its coordination properties, making it valuable in various scientific and industrial applications .
准备方法
The synthesis of (2-Chloropropyl)phosphonic acid can be achieved through several methods:
Michaelis-Arbuzov Reaction: This method involves the reaction of a trialkyl phosphite with an alkyl halide, leading to the formation of phosphonate esters, which can be hydrolyzed to yield phosphonic acids.
Catalytic Cross-Coupling Reaction: This method uses palladium catalysts to couple phosphonates with aryl or vinyl halides.
Mannich-Type Condensation: This method involves the condensation of formaldehyde, an amine, and a phosphite to form aminophosphonates, which can be hydrolyzed to phosphonic acids.
Industrial production methods often utilize the dealkylation of dialkyl phosphonates under acidic conditions or the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .
化学反应分析
(2-Chloropropyl)phosphonic acid undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions include phosphonic acid derivatives, phosphines, and substituted phosphonates .
科学研究应用
(2-Chloropropyl)phosphonic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (2-Chloropropyl)phosphonic acid involves its conversion into active metabolites within biological systems. For instance, in plants, it is metabolized to release ethylene, a potent regulator of plant growth and ripeness . Inhibitory effects on enzymes like butyrylcholinesterase are attributed to its ability to form stable complexes with the enzyme, thereby hindering its activity .
相似化合物的比较
(2-Chloropropyl)phosphonic acid can be compared with other similar compounds such as:
Aminophosphonic acids: These compounds contain an amino group and are used in various biochemical applications.
Organophosphorus compounds: These include a broad range of compounds with diverse applications in agriculture, medicine, and industry.
The uniqueness of this compound lies in its specific structural features and its ability to undergo a variety of chemical reactions, making it versatile for multiple applications.
属性
CAS 编号 |
53589-30-3 |
|---|---|
分子式 |
C3H8ClO3P |
分子量 |
158.52 g/mol |
IUPAC 名称 |
2-chloropropylphosphonic acid |
InChI |
InChI=1S/C3H8ClO3P/c1-3(4)2-8(5,6)7/h3H,2H2,1H3,(H2,5,6,7) |
InChI 键 |
ZFFPZOJIBMKDGH-UHFFFAOYSA-N |
规范 SMILES |
CC(CP(=O)(O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


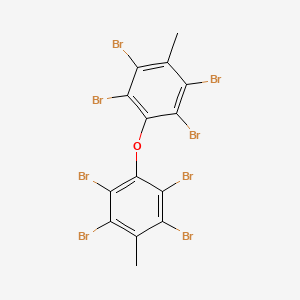
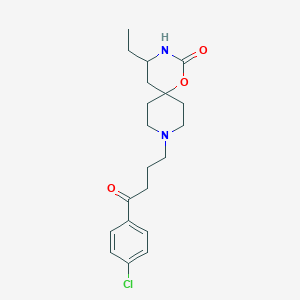
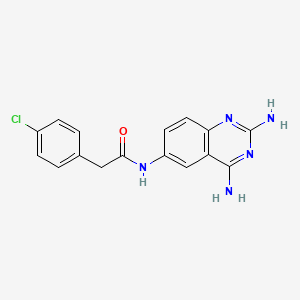
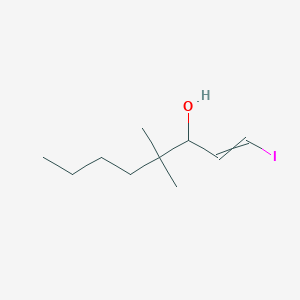
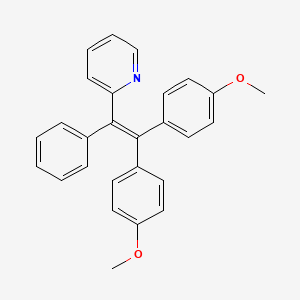
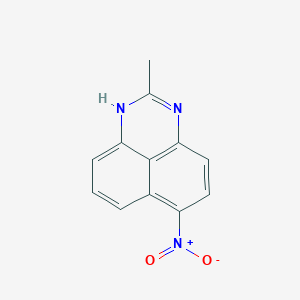
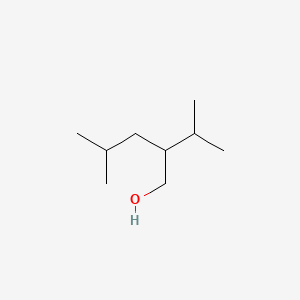
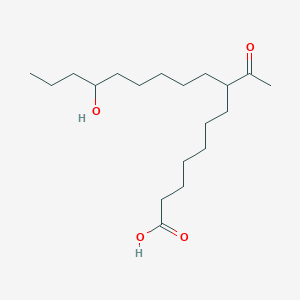
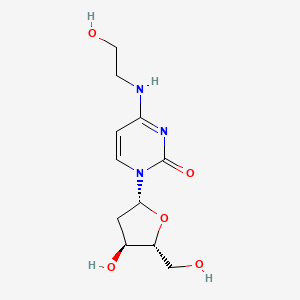
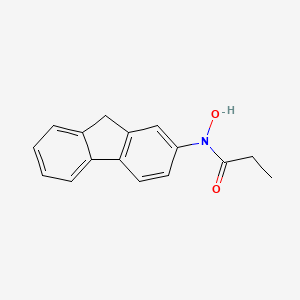
![N-[(2-chloro-1-phenylindol-3-yl)methylideneamino]-2,4-dinitroaniline](/img/structure/B14643659.png)
